Terlakiren

Vue d'ensemble

Description

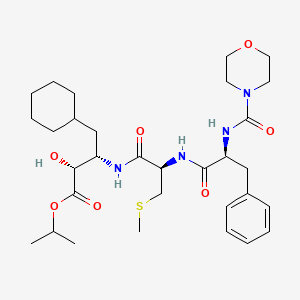

Terlakiren est un médicament à petite molécule qui agit comme inhibiteur de la rénine. Il a été initialement développé par Pfizer Inc. pour le traitement de l'hypertension artérielle et d'autres maladies cardiovasculaires . La formule moléculaire de this compound est C31H48N4O7S, et sa masse moléculaire est de 620,8 g/mol . Le composé est connu pour sa forte puissance d'inhibition de la rénine humaine avec une valeur IC50 de 0,7 nM .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Terlakiren est synthétisé par une série de réactions chimiques impliquant divers réactifs et conditions. La voie de synthèse implique généralement la formation de liaisons peptidiques et l'incorporation de groupes fonctionnels spécifiques pour obtenir la structure moléculaire souhaitée. La voie de synthèse exacte et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement en détail .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend plusieurs étapes de purification pour éliminer les impuretés et obtenir les normes de qualité souhaitées. Les méthodes de production sont conçues pour être évolutives et rentables pour la fabrication commerciale .

Analyse Des Réactions Chimiques

Types de réactions

Terlakiren subit diverses réactions chimiques, notamment :

Oxydation : this compound peut subir des réactions d'oxydation, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites ayant des propriétés chimiques différentes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions chimiques de this compound comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions de réaction, telles que la température, la pression et le solvant, sont optimisées pour obtenir les transformations chimiques souhaitées .

Principaux produits formés

Les principaux produits formés à partir des réactions chimiques de this compound comprennent des dérivés oxydés et réduits, ainsi que des composés substitués avec des groupes fonctionnels modifiés.

Applications de la recherche scientifique

Chimie : this compound est utilisé comme composé modèle pour l'étude de l'inhibition de la rénine et le développement de nouveaux inhibiteurs de la rénine.

Biologie : Le composé est utilisé dans des études biologiques pour étudier le rôle de la rénine dans les processus physiologiques et pathologiques.

Médecine : this compound a des applications thérapeutiques potentielles dans le traitement de l'hypertension artérielle et d'autres maladies cardiovasculaires.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la rénine, une enzyme impliquée dans le système rénine-angiotensine. La rénine joue un rôle crucial dans la régulation de la pression artérielle et de l'équilibre hydrique en convertissant l'angiotensinogène en angiotensine I. En inhibant la rénine, this compound réduit la production d'angiotensine I et, par conséquent, d'angiotensine II, ce qui entraîne une vasodilatation et une diminution de la pression artérielle . Les cibles moléculaires de this compound comprennent le site actif de la rénine, où il se lie et empêche l'enzyme de catalyser son substrat .

Applications De Recherche Scientifique

Chemistry: Terlakiren is used as a model compound for studying renin inhibition and developing new renin inhibitors.

Biology: The compound is used in biological studies to investigate the role of renin in physiological and pathological processes.

Medicine: this compound has potential therapeutic applications in the treatment of hypertension and other cardiovascular diseases.

Mécanisme D'action

Terlakiren exerts its effects by inhibiting the activity of renin, an enzyme involved in the renin-angiotensin system. Renin plays a crucial role in regulating blood pressure and fluid balance by converting angiotensinogen to angiotensin I. By inhibiting renin, this compound reduces the production of angiotensin I and subsequently angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets of this compound include the active site of renin, where it binds and prevents the enzyme from catalyzing its substrate .

Comparaison Avec Des Composés Similaires

Terlakiren est comparé à d'autres inhibiteurs de la rénine, tels que :

Aliskiren : Un autre inhibiteur de la rénine utilisé pour le traitement de l'hypertension artérielle. L'aliskiren a une structure chimique et un profil pharmacocinétique différents de ceux de this compound.

Remikiren : Un inhibiteur de la rénine ayant des applications thérapeutiques similaires mais des propriétés moléculaires différentes.

This compound est unique en raison de sa forte puissance et de sa liaison spécifique à la rénine, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .

Activité Biologique

Terlakiren is a notable compound primarily recognized for its role as an orally active renin inhibitor, which has significant implications in the treatment of hypertension. Its biological activity stems from its ability to inhibit renin, an enzyme crucial in the renin-angiotensin system that regulates blood pressure and fluid balance in the body. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Formula:

- Chemical Formula: C₁₉H₂₃N₃O₄S

- Molecular Weight: 373.47 g/mol

This compound's mechanism of action involves the inhibition of renin, which catalyzes the conversion of angiotensinogen to angiotensin I. This action leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby resulting in lower blood pressure levels. Studies have shown that this compound exhibits significant antihypertensive effects in various animal models, including guinea pigs and monkeys, with a favorable safety profile compared to traditional antihypertensive medications.

Antihypertensive Effects

This compound has been studied for its efficacy in lowering blood pressure. A systematic review highlighted its effectiveness compared to placebo, demonstrating a notable reduction in both systolic and diastolic blood pressure across various studies . The following table summarizes the findings:

| Dosage (mg) | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Number of Participants |

|---|---|---|---|

| 75 | 2.9 to 10.0 lower | - | 1100 |

| 150 | 2.0 to 10.0 lower | - | 3786 |

| 300 | - | 4.49 lower | 3001 |

| 600 | - | 5.86 lower | 393 |

These results indicate that this compound can effectively reduce blood pressure levels, making it a promising candidate for hypertension management.

Case Studies and Research Findings

Several studies have focused on this compound's biological activity and its pharmacokinetics:

-

Study on Oral Bioavailability:

Research indicated that this compound has high oral bioavailability, which is crucial for its effectiveness as an antihypertensive agent. Modifications in its chemical structure have enhanced its stability and potency as a renin inhibitor . -

Molecular Dynamics Simulations:

Molecular dynamics simulations have shown that this compound interacts stably with key residues in the active site of the renin enzyme (e.g., Thr25 and His41). These interactions are characterized by hydrogen bonding and hydrophobic contacts, contributing to its efficacy. -

Comparative Analysis with Other Compounds:

In comparison with other antihypertensive agents, this compound's selectivity for human renin sets it apart from broader-spectrum drugs. The following table compares this compound with similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Pinokalant | Broad-spectrum cation channel blocker | Targets multiple ion channels |

| Becatecarin | Anticancer agent | Distinct anticancer properties |

| Ritonavir | Antiretroviral protease inhibitor | Primarily used for HIV treatment |

| Lopinavir | Antiretroviral protease inhibitor | Often combined with Ritonavir for enhanced effect |

This compound's specificity towards renin within the renin-angiotensin system makes it a unique option among antihypertensive drugs.

Propriétés

IUPAC Name |

propan-2-yl (2R,3S)-4-cyclohexyl-2-hydroxy-3-[[(2R)-3-methylsulfanyl-2-[[(2S)-2-(morpholine-4-carbonylamino)-3-phenylpropanoyl]amino]propanoyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48N4O7S/c1-21(2)42-30(39)27(36)24(18-22-10-6-4-7-11-22)32-29(38)26(20-43-3)33-28(37)25(19-23-12-8-5-9-13-23)34-31(40)35-14-16-41-17-15-35/h5,8-9,12-13,21-22,24-27,36H,4,6-7,10-11,14-20H2,1-3H3,(H,32,38)(H,33,37)(H,34,40)/t24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQBKCWYZBHBOW-YIPNQBBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C(CC1CCCCC1)NC(=O)C(CSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152533 | |

| Record name | Terlakiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119625-78-4 | |

| Record name | Terlakiren [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119625784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terlakiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERLAKIREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5H9IP637W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.